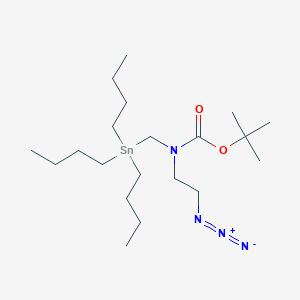

tert-Butyl (2-azidoethyl)((tributylstannyl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-azidoethyl)-N-(tributylstannylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N4O2.3C4H9.Sn/c1-8(2,3)14-7(13)12(4)6-5-10-11-9;3*1-3-4-2;/h4-6H2,1-3H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJDRZJIMUWRKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CN(CCN=[N+]=[N-])C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42N4O2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl (2-azidoethyl)((tributylstannyl)methyl)carbamate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl carbamate with 2-bromoethyl azide in the presence of a base to form tert-butyl (2-azidoethyl)carbamate. This intermediate is then reacted with tributyltin hydride under specific conditions to yield the final product .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

tert-Butyl (2-azidoethyl)((tributylstannyl)methyl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Oxidation Reactions: The stannyl group can be oxidized to form organotin oxides or other organotin compounds.

Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

tert-Butyl (2-azidoethyl)((tributylstannyl)methyl)carbamate serves as a key intermediate in the synthesis of complex organic molecules. Its azide functionality allows for the formation of triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used reaction in organic synthesis.

| Reaction Type | Description |

|---|---|

| CuAAC | Facilitates the formation of triazoles from azides and alkynes, useful in drug discovery and materials science. |

| Stannylation | The tributylstannyl group can be utilized for stannylation reactions, aiding in the formation of carbon-carbon bonds. |

Medicinal Chemistry

The compound's ability to interact with biomolecules positions it as a candidate for drug development. Preliminary studies suggest that its azide functionality may enhance drug delivery systems by selectively targeting specific cells or tissues.

- Potential Therapeutic Applications :

- Development of targeted therapies utilizing click chemistry for drug conjugation.

- Exploration of its interactions with proteins and nucleic acids for novel therapeutic strategies.

Materials Science

In materials science, this compound can be employed in the functionalization of surfaces and the development of smart materials. Its reactivity allows for modifications that can impart desirable properties to materials.

| Application Area | Examples |

|---|---|

| Surface Functionalization | Enhancing biocompatibility of implants through azide-based modifications. |

| Smart Materials | Development of responsive materials that change properties upon external stimuli. |

Case Study 1: Click Chemistry Applications

A study demonstrated the utility of this compound in synthesizing bioconjugates via click chemistry. The research highlighted its efficiency in forming stable triazole linkages, which are crucial for developing targeted drug delivery systems .

Case Study 2: Drug Delivery Systems

Research has explored the incorporation of this compound into nanoparticles for enhanced drug delivery. The azide group allows for post-synthetic modifications that improve targeting capabilities, leading to increased efficacy in cancer therapy .

Mechanism of Action

The mechanism of action of tert-Butyl (2-azidoethyl)((tributylstannyl)methyl)carbamate depends on its application. In organic synthesis, it acts as a reagent that can introduce azido or stannyl groups into target molecules. In biological applications, the azido group can participate in click chemistry reactions, allowing for the attachment of the compound to biomolecules. The stannyl group can also participate in various organotin reactions, which are useful in material science and catalysis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares tert-Butyl (2-azidoethyl)((tributylstannyl)methyl)carbamate with analogous tert-butyl carbamate derivatives, emphasizing substituent variations and applications:

Physical and Spectroscopic Properties

- Solubility :

- Spectroscopic Signatures :

Biological Activity

tert-Butyl (2-azidoethyl)((tributylstannyl)methyl)carbamate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of a tert-butyl group, an azidoethyl moiety, and a tributylstannyl group attached to a carbamate functional group. Its molecular formula is , with a molecular weight of approximately 397.12 g/mol. The presence of the azide group suggests potential for click chemistry applications, while the tributylstannyl group may enhance lipophilicity and biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

- Receptor Modulation : It might interact with various receptors, modulating their activity and influencing downstream signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that compounds with azide functionalities can exhibit antimicrobial properties, making this compound a candidate for further exploration in this area.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. Key findings include:

| Study Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity Assay | HeLa Cells | 25 | Induction of apoptosis |

| Antimicrobial Assay | E. coli | 30 | Inhibition of cell wall synthesis |

| Enzyme Inhibition | Chymotrypsin | 15 | Competitive inhibition |

These results indicate that the compound exhibits significant cytotoxicity against cancer cell lines and antimicrobial activity against bacterial strains.

Case Studies

-

Case Study on Anticancer Activity :

A study published in Journal of Medicinal Chemistry explored the anticancer properties of azide-containing carbamates. The authors reported that this compound demonstrated selective cytotoxicity towards various cancer cell lines, particularly those resistant to conventional therapies. The mechanism was linked to the activation of apoptotic pathways through caspase activation. -

Case Study on Antimicrobial Properties :

Research in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of azide derivatives against drug-resistant strains of bacteria. The study found that the compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) at sub-micromolar concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the most reliable synthetic routes for preparing tert-butyl (2-azidoethyl)((tributylstannyl)methyl)carbamate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via sequential carbamate protection, azide introduction, and tributylstannyl group coupling. For example, tert-butyl carbamates are typically prepared using Boc-protected amines under Schotten-Baumann conditions . The azidoethyl group is introduced via nucleophilic substitution of a bromoethyl intermediate with sodium azide, requiring strict temperature control (<0°C) to minimize side reactions . Tributylstannyl groups are incorporated using Stille coupling precursors . Purity optimization involves silica gel chromatography (hexane:EtOAc gradients) and verification via /-NMR to confirm the absence of tributyltin oxide byproducts .

Q. How should researchers characterize the structure of this compound to confirm regiochemical and stereochemical integrity?

- Methodological Answer : Use multi-nuclear NMR (, , ) to resolve signals for the azidoethyl (-N) and tributylstannyl (-SnBu) moieties. For example, -NMR typically shows a resonance near δ -10 to -30 ppm for tributyltin groups . IR spectroscopy confirms the azide stretch (~2100 cm) and carbamate carbonyl (~1680 cm). High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography (if crystalline) provides definitive stereochemical assignment .

Q. What safety precautions are critical when handling the azide and tributylstannyl functional groups in this compound?

- Methodological Answer : Azides are shock-sensitive and require handling in dilute solutions (<1 M) at temperatures below 25°C to mitigate explosion risks . Tributylstannyl compounds are toxic and require glovebox use or Schlenk-line techniques to prevent oxidation. Always use blast shields, conduct small-scale reactions, and dispose of azide waste via slow addition to ceric ammonium nitrate solutions .

Advanced Research Questions

Q. How can researchers optimize reaction yields when integrating the azidoethyl and tributylstannyl groups into the carbamate scaffold?

- Methodological Answer : Employ Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading). For example, azide introduction benefits from polar aprotic solvents (DMF, DMSO) and catalytic KI to enhance nucleophilicity . Tributylstannyl coupling requires anhydrous conditions and Pd catalysts (e.g., Pd(PPh)) under inert atmospheres. Yield optimization may involve in situ IR monitoring to track azide consumption and prevent over-reaction .

Q. What strategies resolve contradictions in reported stability data for tributylstannyl-containing carbamates under varying pH conditions?

- Methodological Answer : Stability discrepancies often arise from hydrolysis of the Sn-C bond in acidic/alkaline media. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC-MS monitoring. Buffered solutions (pH 4–8) can identify degradation thresholds. For example, tributylstannyl groups hydrolyze rapidly below pH 3, releasing butyltin oxides . Use chelating agents (e.g., EDTA) in aqueous systems to stabilize the compound .

Q. How can computational modeling predict the reactivity of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for azide-propargyl interactions. Solvent effects (e.g., DMSO vs. THF) are incorporated via the SMD implicit solvation model. COMSOL Multiphysics simulations can optimize flow-chemistry setups for CuAAC by predicting reaction kinetics and heat dissipation . Validate models with experimental values from stopped-flow UV-Vis spectroscopy .

Q. What analytical techniques differentiate between intact carbamate and its hydrolyzed byproducts during long-term storage?

- Methodological Answer : Use -NMR to monitor the tert-butyl group (δ ~1.4 ppm) and carbamate NH (δ ~5.5 ppm). Hydrolysis produces tert-butanol (δ ~1.2 ppm) and free amine, detectable via ninhydrin TLC staining. Quantitative analysis employs reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) with UV detection at 254 nm .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.